
L-2-Carbamoylphenylalanine: Technical Guide &
Identifiers

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: L-2-Carbamoylphenylalanine

Cat. No.: B12317980

Get Quote

Abstract
L-2-Carbamoylphenylalanine (also known as ortho-carbamoyl-L-phenylalanine) is a highly

specialized non-canonical amino acid used primarily in peptidomimetics and medicinal

chemistry. Distinguished by the presence of a carboxamide (-CONH₂) group at the ortho-

position of the phenyl ring, this residue serves as a critical tool for inducing conformational

constraints in peptide backbones and mimicking specific hydrogen-bonding interactions in

protein-ligand interfaces. This guide provides a definitive reference for its identifiers,

physicochemical properties, synthetic pathways, and applications in drug discovery.

Part 1: Chemical Identity & Identifiers
The nomenclature "L-2-Carbamoylphenylalanine" specifically refers to the phenylalanine

derivative substituted at the 2-position (ortho) of the aromatic ring. It must be rigorously

distinguished from its para-isomer (L-4-Carbamoylphenylalanine) and the N-terminal derivative

(N-carbamoyl-L-phenylalanine).
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Identifier Type Value Notes

IUPAC Name

(2S)-2-amino-3-(2-

carbamoylphenyl)propanoic

acid

Definitive chemical name

Common Name L-2-Carbamoylphenylalanine
Often abbreviated as o-Cbm-

Phe or Phe(2-CONH₂)

Molecular Formula C₁₀H₁₂N₂O₃ Free acid form

Molecular Weight 208.21 g/mol Free acid form

SMILES NC(O)=O
Stereochemistry specified (L-

isomer)

Commercial Reagent Identifiers (Protected Forms)
In solid-phase peptide synthesis (SPPS), the free acid is rarely used directly. Researchers will

almost exclusively encounter the N-terminally protected variants.

Reagent Name CAS Number Molecular Weight Formula

Fmoc-L-2-

Carbamoylphenylalani

ne

959583-60-9 430.45 g/mol C₂₅H₂₂N₂O₅

Boc-L-2-

Carbamoylphenylalani

ne

959573-27-4 308.33 g/mol C₁₅H₂₀N₂O₅

Disambiguation Alert
vs. L-4-Carbamoylphenylalanine: The para-isomer (CAS 223593-04-2) is a glutamine

mimetic. The ortho-isomer (Topic) is a conformational restrictor.

vs. N-Carbamoyl-L-phenylalanine: This compound (CAS 949-45-1) has the carbamoyl group

on the
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-amino nitrogen (urea linkage) and is a metabolic intermediate, not a side-chain modified
amino acid.

Part 2: Structural & Physicochemical Analysis
Structural Logic
The ortho-carbamoyl group introduces a unique steric and electronic environment compared to

native phenylalanine.

Steric Clash: The substituent at the 2-position creates steric hindrance with the peptide

backbone (

-proton or amide nitrogen), often restricting the

and

torsion angles.

Intramolecular H-Bonding: The amide protons of the carbamoyl group can form

intramolecular hydrogen bonds with the backbone carbonyl oxygen, potentially stabilizing

specific secondary structures like

-turns or helices.

Visualization of Chemical Relationships
The following diagram illustrates the structural distinction between the target compound and its

common isomers.
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Target Compound Common Isomers (Distinct)

L-2-Carbamoylphenylalanine
(Ortho-substituted)

Side-chain: -CH2-Ph-2-CONH2

Peptidomimetics
(Beta-turn induction)

Conformational
Restriction

L-4-Carbamoylphenylalanine
(Para-substituted)
CAS: 223593-04-2

Peptide Scanning

Gln/Asn Mimicry

N-Carbamoyl-L-phenylalanine
(Alpha-amino substituted)

CAS: 949-45-1

L-Phenylalanine
Scaffold

Ortho-substitutionPara-substitution N-acylation

Click to download full resolution via product page

Caption: Structural genealogy of carbamoyl-phenylalanine derivatives. The target L-2-isomer is

distinct from the para-isomer and the N-carbamoyl metabolite.

Part 3: Synthesis & Production Protocols
Synthesis of L-2-Carbamoylphenylalanine typically avoids direct electrophilic aromatic

substitution due to lack of regioselectivity. The preferred method utilizes Palladium-catalyzed

cross-coupling (Negishi or Suzuki-Miyaura) to ensure optical purity is maintained.

Protocol: Negishi Cross-Coupling Approach
This method couples a protected organozinc serine derivative with a 2-substituted aryl halide.

Reagents:

Substrate A: Boc-iodo-L-alanine methyl ester (derived from serine).

Substrate B: 2-Bromobenzamide (or 2-bromobenzonitrile, followed by hydrolysis).
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Catalyst: Pd₂(dba)₃ / S-Phos.

Solvent: DMF/THF (anhydrous).

Step-by-Step Workflow:

Zinc Activation: Treat Boc-iodo-L-alanine methyl ester with activated Zinc dust in dry DMF to

generate the organozinc intermediate (Negishi reagent). Critical: Ensure strictly anhydrous

conditions to prevent protonation.

Coupling: Add 2-bromobenzamide and the Pd catalyst system. Heat to 60°C under Argon for

4-12 hours.

Purification: Quench with 1M HCl, extract with EtOAc. Purify via flash chromatography

(Hexane/EtOAc gradient).

Deprotection (Optional): If the free acid is required, hydrolyze the methyl ester with LiOH in

THF/H₂O, followed by careful neutralization.

Synthesis Workflow Diagram

Boc-Iodo-Ala-OMe
(Chiral Scaffold)

Zn dust / DMF
Activation

Organozinc
Intermediate

Pd(0) Catalyst
Cross-Coupling2-Bromobenzamide

(Aryl Halide)

Boc-L-2-Cbm-Phe-OMe
(Protected)

C-C Bond Formation LiOH / THF
Saponification

Boc-L-2-Cbm-Phe-OH
(Ready for SPPS)

Click to download full resolution via product page

Caption: Negishi cross-coupling pathway for the stereoselective synthesis of protected L-2-
Carbamoylphenylalanine.

Part 4: Biological Significance & Applications
Peptidomimetics & Drug Design
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L-2-Carbamoylphenylalanine is a "chimeric" amino acid. It retains the hydrophobic core of

phenylalanine while introducing a polar, H-bond donor/acceptor motif at a specific vector.

Conformational Locking: The ortho-substituent restricts rotation around the C

-C

bond (

angle). This is utilized to "freeze" bioactive peptides into their receptor-bound conformation,
reducing the entropic penalty of binding.

Turn Induction: When incorporated into a peptide chain, the 2-carbamoyl group can

hydrogen bond with the backbone amide of the

or

residue, promoting compact turn structures (e.g.,

-turns or

-turns).

Enzyme Inhibition
In protease inhibitors, the carbamoyl group can serve as a "warhead" or an anchor. It mimics

the hydration shell of native residues or interacts with catalytic residues (e.g., Serine or

Cysteine proteases) to improve potency.

Analytical Characterization
To validate the identity of L-2-Carbamoylphenylalanine in a peptide sequence:

HPLC: Elutes earlier than native Phenylalanine due to increased polarity of the amide group.

NMR: The amide protons (-CONH₂) appear as two distinct broad singlets (due to restricted

rotation) around 7.0–7.5 ppm in DMSO-d₆.

Mass Spectrometry: Shows a characteristic mass shift of +43 Da (CONH vs H) relative to

Phenylalanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b12317980?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12317980?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

